
5-(3,5-Dichlorophenyl)-2-methoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,5-Dichlorophenyl)-2-methoxyphenol, 95% (5-DCPMP) is a phenolic compound that has been studied for its potential use in a variety of scientific applications. It is a white, crystalline solid with a melting point of about 100°C and a purity of 95%. 5-DCPMP has been studied for its ability to act as a catalyst and as an antioxidant, and its potential applications in the fields of biochemistry, physiology, and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
5-(3,5-Dichlorophenyl)-2-methoxyphenol, 95% has been studied for its potential use in a variety of scientific research applications. It has been used as a catalyst in the synthesis of organic compounds, and as an antioxidant in the protection of biomolecules from oxidative damage. It has also been studied for its potential use in biochemistry and physiology, as well as in laboratory experiments.
Wirkmechanismus
The mechanism of action of 5-(3,5-Dichlorophenyl)-2-methoxyphenol, 95% is not fully understood. It is believed that the compound acts as an antioxidant by scavenging reactive oxygen species (ROS), thus protecting biomolecules from oxidative damage. Additionally, 5-(3,5-Dichlorophenyl)-2-methoxyphenol, 95% may act as a catalyst in the synthesis of organic compounds by promoting the formation of reactive intermediates.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3,5-Dichlorophenyl)-2-methoxyphenol, 95% are not fully understood. However, research has suggested that the compound may be beneficial in the protection of biomolecules from oxidative damage. Additionally, 5-(3,5-Dichlorophenyl)-2-methoxyphenol, 95% may be useful in the synthesis of organic compounds, as it has been shown to promote the formation of reactive intermediates.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(3,5-Dichlorophenyl)-2-methoxyphenol, 95% in laboratory experiments include its ability to act as a catalyst in the synthesis of organic compounds, and as an antioxidant in the protection of biomolecules from oxidative damage. Additionally, 5-(3,5-Dichlorophenyl)-2-methoxyphenol, 95% is relatively easy to synthesize and purify, making it a convenient choice for laboratory experiments.
The main limitation of 5-(3,5-Dichlorophenyl)-2-methoxyphenol, 95% is that its mechanism of action is not fully understood. Additionally, the compound may be toxic in high concentrations, and should be handled with caution.
Zukünftige Richtungen
There are a number of potential future directions for the research and application of 5-(3,5-Dichlorophenyl)-2-methoxyphenol, 95%. These include further research into its mechanism of action and biochemical and physiological effects, as well as potential applications in the synthesis of pharmaceuticals and other organic compounds. Additionally, further research into the safety and efficacy of 5-(3,5-Dichlorophenyl)-2-methoxyphenol, 95% in laboratory experiments is warranted. Finally, 5-(3,5-Dichlorophenyl)-2-methoxyphenol, 95% may have potential applications in the fields of biotechnology and nanotechnology, as its ability to act as a catalyst and antioxidant may be beneficial in these areas.
Synthesemethoden
5-(3,5-Dichlorophenyl)-2-methoxyphenol, 95% can be synthesized through a two-step process. The first step involves the reaction of 3,5-dichlorophenol and 2-methoxy-phenol in the presence of a base catalyst. This reaction yields the desired compound in a yield of approximately 80%. The second step involves the purification of the product, which can be accomplished by recrystallization.
Eigenschaften
IUPAC Name |
5-(3,5-dichlorophenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O2/c1-17-13-3-2-8(6-12(13)16)9-4-10(14)7-11(15)5-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJJSDNTATUKFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685704 |
Source


|
| Record name | 3',5'-Dichloro-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Dichlorophenyl)-2-methoxyphenol | |
CAS RN |
1261922-62-6 |
Source


|
| Record name | 3',5'-Dichloro-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

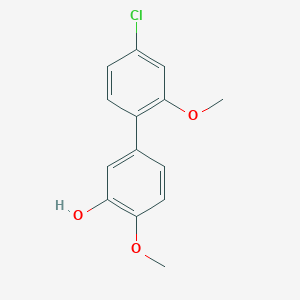


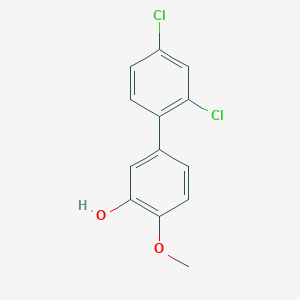
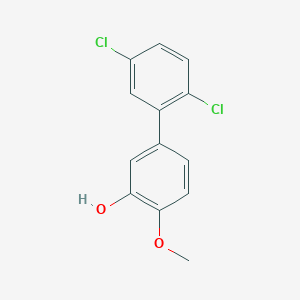
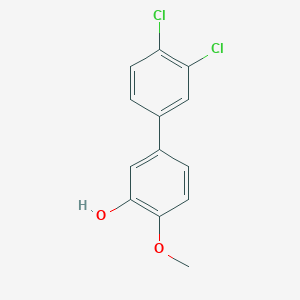
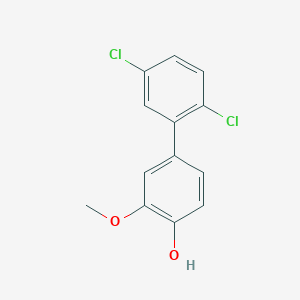

![4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380216.png)
![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380220.png)

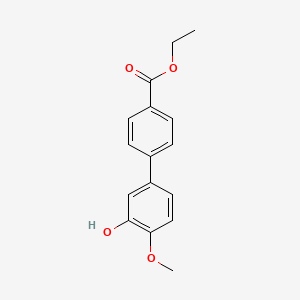
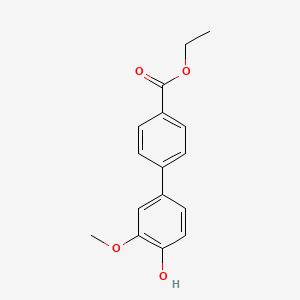
![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380235.png)